molecular formula C7H12N4 B12855292 N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide

Cat. No.: B12855292
M. Wt: 152.20 g/mol
InChI Key: MJYLCDDOKQRKDL-UHFFFAOYSA-N
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Description

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound with a pyrazole ring structure

Preparation Methods

The synthesis of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide can be achieved through several methods. One common approach involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . Another method includes the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . These methods provide efficient routes to obtain the desired compound with high purity.

Chemical Reactions Analysis

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Scientific Research Applications

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide has several scientific research applications. It is used as a building block in the synthesis of more complex heterocyclic systems, which are relevant in the pharmaceutical field . Additionally, this compound is employed in the preparation of guanidylated hollow fiber membranes and in peptide synthesis . Its unique chemical properties make it a valuable reagent in organic synthesis and medicinal chemistry.

Mechanism of Action

The mechanism of action of N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to act as a guanylation agent, introducing guanidinium groups into various substrates . This process is facilitated by the cationic form of the compound, which reacts with deprotonated amines to form stable guanidinium derivatives . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N,3,5-Trimethyl-1H-pyrazole-1-carboximidamide can be compared with other similar compounds, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine and 1H-pyrazole-1-carboxamidine . These compounds share a similar pyrazole ring structure but differ in their functional groups and chemical properties. The unique feature of this compound is its trimethyl substitution, which imparts distinct reactivity and stability compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and other fields. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in scientific research.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N',3,5-trimethylpyrazole-1-carboximidamide

InChI

InChI=1S/C7H12N4/c1-5-4-6(2)11(10-5)7(8)9-3/h4H,1-3H3,(H2,8,9)

InChI Key

MJYLCDDOKQRKDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=NC)N)C

Origin of Product

United States

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